molecular formula C14H13NO3 B12049103 6-(2,5-Dimethoxyphenyl)nicotinaldehyde

6-(2,5-Dimethoxyphenyl)nicotinaldehyde

Cat. No.: B12049103
M. Wt: 243.26 g/mol
InChI Key: KBANKAHOVCBWLE-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)nicotinaldehyde is an organic compound characterized by the presence of a nicotinaldehyde moiety substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)nicotinaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with nicotinic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 2,5-dimethoxybenzaldehyde reacts with nicotinic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6-(2,5-Dimethoxyphenyl)nicotinic acid.

    Reduction: 6-(2,5-Dimethoxyphenyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-Dimethylmorpholino)nicotinaldehyde
  • 6-(dimethylamino)nicotinaldehyde
  • 2-Chloro-6-(dimethylamino)nicotinaldehyde

Uniqueness

6-(2,5-Dimethoxyphenyl)nicotinaldehyde is unique due to the presence of both the 2,5-dimethoxyphenyl group and the nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-11-4-6-14(18-2)12(7-11)13-5-3-10(9-16)8-15-13/h3-9H,1-2H3

InChI Key

KBANKAHOVCBWLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)C=O

Origin of Product

United States

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